N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide
Description
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a hydrazinyl group at position 2, a chloro group at position 4, and a 4-methylbenzenesulfonamide moiety at position 4. This structure combines sulfonamide pharmacophores with a thiazole backbone, a design frequently exploited in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
Molecular Formula |
C14H13ClN4O2S2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-(4-chloro-2-hydrazinyl-1,3-benzothiazol-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN4O2S2/c1-8-2-4-10(5-3-8)23(20,21)19-9-6-11(15)13-12(7-9)22-14(17-13)18-16/h2-7,19H,16H2,1H3,(H,17,18) |
InChI Key |
CRNDDGFBZMTKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)N=C(S3)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide involves several steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with hydrazine hydrate and 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with analogs from the literature, focusing on core structures, substituents, and spectral properties.
Table 1: Structural and Spectral Comparison
Key Observations:
Core Heterocycles: The target compound’s benzo[d]thiazole core differs from the triazole-thiones ([7–9]) and hydrazinecarbothioamides ([4–6]), which are based on triazole and carbothioamide backbones, respectively. Thiazoles are known for their metabolic stability, whereas triazoles often enhance hydrogen-bonding capacity .
Substituent Effects: The 4-chloro group on the thiazole ring may increase lipophilicity and electron-withdrawing effects compared to non-halogenated analogs (e.g., X = H in [4–6]). Bromo or fluoro substituents (as in [4–6] and [7–9]) could further modulate electronic and steric properties . The sulfonamide group in the target compound is a common feature in [4–15], suggesting shared solubility and target-binding characteristics.
Spectral Signatures :
Tautomerism and Stability
While triazole-thiones ([7–9]) exhibit tautomerism between thiol and thione forms, the target compound’s hydrazinyl group may participate in alternative tautomeric equilibria or intramolecular hydrogen bonding, affecting its reactivity and solubility. The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (by analogy to [7–9]) suggests a preference for non-thiol tautomers .
Biological Activity
N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide, with the CAS number 1706439-75-9, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : 368.9 g/mol
- CAS Number : 1706439-75-9
The structure of this compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit various bacterial strains and fungi. The incorporation of hydrazine groups in the structure enhances these activities by potentially disrupting microbial cell membranes or interfering with metabolic processes.
Anticancer Potential
The compound's structural similarities with known anticancer agents suggest potential efficacy against cancer cells. Recent studies have reported that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. Research indicates that certain thiazole derivatives exhibit promising AChE inhibitory activity, suggesting that this compound may also possess neuroprotective properties.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole Derivative : The initial step involves the reaction of appropriate aromatic aldehydes with thiourea derivatives.
- Hydrazine Substitution : The introduction of hydrazine groups is achieved through nucleophilic substitution reactions.
- Sulfonamide Formation : Finally, sulfonamide functionality is introduced via reaction with sulfonyl chlorides.
Study 1: Antimicrobial Activity Evaluation
In a study published in Journal of Medicinal Chemistry, various thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against these pathogens.
Study 2: Neuroprotective Effects
A study focusing on AChE inhibition assessed several thiazole-based compounds for their neuroprotective effects in vitro. Results indicated that some derivatives had IC50 values below 10 µM, highlighting their potential as therapeutic agents for Alzheimer's disease.
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 5.0 | AChE Inhibition |
| Compound B | 7.5 | Antimicrobial |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
